Bixina

Descripción general

Descripción

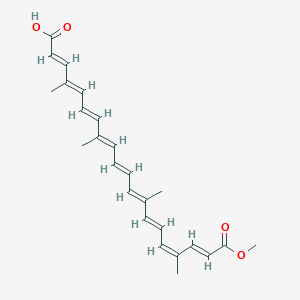

Bixin is a naturally occurring carotenoid found in the seeds of the achiote tree, also known as Bixa orellana. This compound is primarily known for its vibrant reddish-orange color and is widely used as a natural food colorant. Bixin is a hydrophobic compound, meaning it is soluble in fats, alcohols, and organic solvents but insoluble in water . It is the most abundant carotenoid in the hydrophobic extracts of annatto seeds, making up 70-80% of the total carotenoid content .

Aplicaciones Científicas De Investigación

Bixin has a wide range of applications in scientific research due to its antioxidant, anti-inflammatory, and antiapoptotic properties.

Chemistry: Bixin is used as a natural dye in various chemical applications, including the development of new materials for fingerprint detection .

Biology: Bixin’s antioxidant properties make it a valuable compound in biological research, particularly in studies related to oxidative stress and inflammation .

Medicine: Bixin has shown potential in the treatment of various diseases, including cancer, metabolic syndrome, and cardiovascular diseases. Its anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents .

Industry: Bixin is widely used in the food industry as a natural colorant. It is also used in cosmetics and textiles due to its vibrant color and stability .

Mecanismo De Acción

Target of Action

Bixin, a cis-carotenoid and an apocarotenoid, is known to target multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation . It is approved as a canonical Nrf2 inducer, PPAR α/γ agonist, and TLR4/NFκB antagonist . It also targets ATP binding cassette transporters in cancer cells .

Mode of Action

Bixin interacts with its targets to manage various diseases and their underlying signaling targets . It mediates its effects through its antioxidant, anti-inflammatory, and antiapoptotic properties . For instance, it has been shown to inhibit toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome mechanisms .

Biochemical Pathways

Bixin affects multiple biochemical pathways related to its targets. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . The bixin metabolic pathway was proposed as early as 20 years ago . Two new genes BoCCD1 and BoCCD4 have been identified that participate in the biosynthesis of bixin aldehyde, which is the first product of bixin biosynthesis .

Pharmacokinetics

Bixin is soluble in fats, alcohols, and organic solvents but insoluble in water, making it a hydrophobic compound . In the presence of alkali, the methyl ester of bixin is hydrolyzed and converted to norbixin, a water-soluble derivative . Bixin loaded on polymeric nanoparticles has shown promising antioxidant and anti-inflammatory effects against cigarette smoke exposure .

Result of Action

Bixin’s action results in the management of various diseases and their underlying signaling targets . It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . It has been shown to prevent increases in superoxide anion and total bronchoalveolar lavage leukocyte levels in mice exposed to cigarette smoke .

Action Environment

Bixin is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) . Its synthesis has been shown to be regulated by endogenous and environmental cues, such as irradiance and light quality, salt stress, DNA methylation status, and microRNAs . Bixin exhibits different configurations against solvent, light, temperature, oxygen, oxidant elements, heating period, and pHs .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Bixin interacts with various enzymes, proteins, and other biomolecules. It is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) .

Cellular Effects

Bixin influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways by its antioxidant, anti-inflammatory, and antiapoptotic effects .

Molecular Mechanism

Bixin exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is approved as canonical Nrf2 induction, PPAR α/γ agonist, and TLR4/NFκB antagonist .

Temporal Effects in Laboratory Settings

The effects of Bixin change over time in laboratory settings. This includes information on Bixin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Bixin vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Bixin is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Bixin is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Bixin and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bixin can be extracted from annatto seeds using various methods. Traditional extraction methods include vegetable oil extraction, dilute aqueous potassium or sodium hydroxide extraction, and solvent extraction . The extraction process involves isolating the pigment from the seeds and purifying it to obtain bixin in its pure form.

Industrial Production Methods: In industrial settings, bixin is often extracted using solvents such as hexane or ethanol. The seeds are first ground into a fine powder, and the solvent is used to dissolve the bixin. The solution is then filtered, and the solvent is evaporated to obtain pure bixin. This method ensures a high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Bixin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Reduction: Bixin can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced carotenoid derivatives.

Hydrolysis: In the presence of alkali, the methyl ester of bixin is hydrolyzed to form norbixin.

Major Products Formed:

Norbixin: Formed through the oxidation and hydrolysis of bixin.

Reduced Carotenoids: Formed through the reduction of bixin.

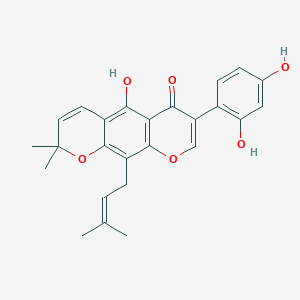

Comparación Con Compuestos Similares

Beta-Carotene: Like bixin, beta-carotene is a carotenoid with antioxidant properties. beta-carotene is more commonly found in fruits and vegetables and is a precursor to vitamin A.

Lycopene: Lycopene is another carotenoid with strong antioxidant properties. It is primarily found in tomatoes and is known for its potential health benefits, including reducing the risk of certain cancers.

Astaxanthin: Astaxanthin is a carotenoid found in marine organisms such as algae and seafood. It is known for its potent antioxidant and anti-inflammatory properties.

Uniqueness of Bixin: Bixin’s uniqueness lies in its hydrophobic nature and its ability to be converted into norbixin, a water-soluble derivative. This property makes bixin versatile for various applications, including food coloring, cosmetics, and pharmaceuticals .

Propiedades

Número CAS |

6983-79-5 |

|---|---|

Fórmula molecular |

C25H30O4 |

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E,10E,12E,14E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |

InChI |

InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17?,20-10+,21-11+,22-14+,23-15? |

Clave InChI |

RAFGELQLHMBRHD-VFYVRILKSA-N |

SMILES isomérico |

C/C(=C\C=C\C=C(/C)\C=C\C=C(C)C=CC(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |

melting_point |

204 - 206 °C |

| 6983-79-5 | |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

6-Methyl hydrogen (9Z)-6,6'-diapocarotene-6,6'-dioate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

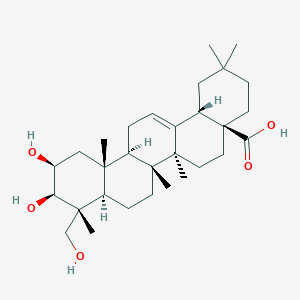

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)